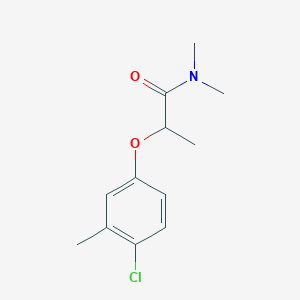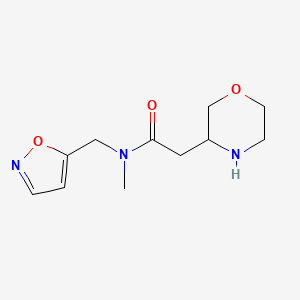![molecular formula C22H17N3O2 B5407096 2-phenoxy-N-[3-(2-quinoxalinyl)phenyl]acetamide](/img/structure/B5407096.png)
2-phenoxy-N-[3-(2-quinoxalinyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenoxy-N-[3-(2-quinoxalinyl)phenyl]acetamide, also known as QX-314, is a quaternary lidocaine derivative that has gained attention in the scientific community due to its unique properties. QX-314 is a membrane-impermeable molecule that is unable to penetrate the cell membrane. However, when combined with a positively charged molecule, such as capsaicin, QX-314 is able to enter the cell and block sodium channels, leading to a loss of sensation.
作用機序
2-phenoxy-N-[3-(2-quinoxalinyl)phenyl]acetamide works by blocking voltage-gated sodium channels in neurons. This leads to a loss of sensation and can be used as a local anesthetic. This compound is unique in that it is only effective when combined with a positively charged molecule, which allows it to enter the cell and block sodium channels.
Biochemical and physiological effects:
This compound has been shown to be effective in blocking pain sensations in animal models, without the need for traditional local anesthetics. This compound has also been shown to be effective in treating heart arrhythmias in animal models. However, the exact biochemical and physiological effects of this compound in humans are not yet fully understood.
実験室実験の利点と制限
One advantage of 2-phenoxy-N-[3-(2-quinoxalinyl)phenyl]acetamide is that it is able to block sodium channels without affecting other ion channels, which makes it a useful tool for studying the function of ion channels. However, this compound is membrane-impermeable and requires the use of a positively charged molecule to enter cells, which can be limiting in some experimental settings.
将来の方向性
There are several potential future directions for research on 2-phenoxy-N-[3-(2-quinoxalinyl)phenyl]acetamide. One area of interest is the use of this compound as a non-opioid alternative for pain management. Additionally, this compound has potential for use in the treatment of heart arrhythmias and as a tool for studying the function of ion channels. Further research is needed to fully understand the biochemical and physiological effects of this compound in humans and to explore its potential applications in medicine.
合成法
2-phenoxy-N-[3-(2-quinoxalinyl)phenyl]acetamide can be synthesized through a multistep process involving the reaction of 2-bromoacetophenone with quinoxaline-2-carboxylic acid, followed by the reaction of the resulting intermediate with 3-aminophenylboronic acid. The final step involves the reaction of the intermediate with phenoxyacetyl chloride.
科学的研究の応用
2-phenoxy-N-[3-(2-quinoxalinyl)phenyl]acetamide has been used in a variety of scientific research applications, particularly in the field of pain management. This compound has been shown to be effective in blocking pain sensations in animal models, and has potential for use in human pain management. This compound has also been used in research on the treatment of heart arrhythmias and as a tool for studying the function of ion channels.
特性
IUPAC Name |
2-phenoxy-N-(3-quinoxalin-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c26-22(15-27-18-9-2-1-3-10-18)24-17-8-6-7-16(13-17)21-14-23-19-11-4-5-12-20(19)25-21/h1-14H,15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTWUPGTMHHRQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N~2~,N~2~,N~4~-trimethyl-N~4~-[(5-propyl-1H-pyrazol-3-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5407024.png)

![2-anilino-N-[(3-hydroxy-3-pyrrolidinyl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5407035.png)


![5-{[5-(4-nitrophenyl)-2-furyl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone](/img/structure/B5407049.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5407057.png)
![5-[(hexylamino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5407065.png)
![N'-cyclohexyl-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5407074.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-hydroxyacetamide](/img/structure/B5407076.png)
![7-(2-naphthyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5407078.png)
![6-[(4-nitrophenyl)diazenyl]-2H-chromen-2-one](/img/structure/B5407097.png)
![N-(4-ethoxyphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5407100.png)
![ethyl 2-[5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5407102.png)
